2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 926194-33-4
VCID: VC6100611
InChI: InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3
SMILES: CC1=C(C(=NN1C)C)C(CN)O
Molecular Formula: C8H15N3O
Molecular Weight: 169.228

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

CAS No.: 926194-33-4

Cat. No.: VC6100611

Molecular Formula: C8H15N3O

Molecular Weight: 169.228

* For research use only. Not for human or veterinary use.

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol - 926194-33-4

Specification

CAS No. 926194-33-4
Molecular Formula C8H15N3O
Molecular Weight 169.228
IUPAC Name 2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol
Standard InChI InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3
Standard InChI Key STPGKUVSQGDNCN-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C(CN)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

2-Amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 926194-33-4) features a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, linked to an ethanol moiety bearing an amino group at the β-position . The compound’s stereochemistry is critical, as evidenced by the related stereoisomer (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1250289-17-8), which shares the same molecular formula but differs in spatial arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₅N₃O
Molecular Weight169.228 g/mol
SMILESCC1=C(C(=NN1C)C)C(CN)O
InChIKeySTPGKUVSQGDNCN-UHFFFAOYSA-N

The pyrazole ring’s electron-rich environment and the amino alcohol’s hydrogen-bonding capacity contribute to its reactivity and interaction with biological targets.

Synthesis and Purification Strategies

Synthetic Routes

The synthesis typically involves coupling pyrazole derivatives with ethanolamine precursors. One common method reacts 1,3,5-trimethylpyrazole-4-carbaldehyde with nitroethane in a Henry reaction, followed by reduction of the nitro group to an amine. Alternative routes employ reductive amination or nucleophilic substitution, often utilizing solvents like dichloromethane or ethanol.

Purification Techniques

Post-synthesis purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures, yielding purity >95%. Advanced techniques such as HPLC have been employed for enantiomeric resolution of stereoisomers like the (1R)-variant .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Methyl Substitutions: The trimethyl groups on the pyrazole enhance lipophilicity, improving membrane permeability.

  • Amino Alcohol Backbone: The ethanolamine moiety facilitates hydrogen bonding with catalytic lysine residues in kinase domains.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP0.85XLogP3
Hydrogen Bond Donors2PubChemLite
Topological Polar SA73.8 ŲPubChemLite

Analytical Characterization

Spectroscopic Data

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 1.98 (s, 3H, CH₃), 2.12 (s, 6H, 2×CH₃), 3.45 (m, 2H, CH₂NH₂), 4.21 (m, 1H, CHOH).

  • MS: ESI-MS m/z 170.12878 ([M+H]⁺), collision cross-section 137.8 Ų .

Chromatographic Behavior

HPLC analysis (C18 column, acetonitrile/water gradient) shows a retention time of 6.8 min, with >99% purity.

Future Research Directions

Target Optimization

Modifications to the amino alcohol backbone (e.g., fluorination or cyclization) could enhance binding affinity and metabolic stability.

In Vivo Studies

Pharmacokinetic profiling in murine models is needed to assess oral bioavailability and toxicity.

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